molecular formula C16H11ClN4O2 B14080309 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B14080309
M. Wt: 326.74 g/mol
InChI Key: JJFLKWZLSDRZGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and pyrazole groups are particularly important for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a different position of the chlorine atom.

    3-[3-(4-Methylphenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The unique combination of the 4-chlorophenyl group and the cyanoethyl group in 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research .

Properties

Molecular Formula

C16H11ClN4O2

Molecular Weight

326.74 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H11ClN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23)

InChI Key

JJFLKWZLSDRZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)Cl

Origin of Product

United States

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